Harmaline hydrochloride dihydrate

Description

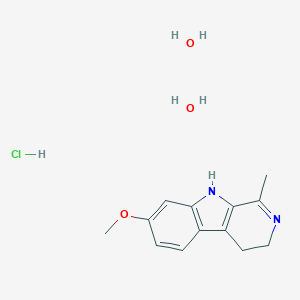

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;/h3-4,7,15H,5-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULNGKOFHCQQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=C1NC3=C2C=CC(=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975685 | |

| Record name | 7-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363-11-1, 6027-98-1 | |

| Record name | Harmaline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=363-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Harmidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Harmaline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Harmaline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARMALINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64056X913V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Mechanisms of Action

Monoamine Oxidase (MAO) Inhibition

Harmaline (B1672942) is a well-characterized inhibitor of monoamine oxidase, an enzyme crucial for the degradation of monoamine neurotransmitters.

Harmaline acts as a potent and selective reversible inhibitor of monoamine oxidase-A (RIMA). nih.govwikipedia.org This reversibility distinguishes it from older, irreversible MAOIs, meaning its binding to the enzyme is not permanent. This characteristic allows for a more temporary modulation of MAO-A activity. Studies have identified harmaline as one of the most potent naturally occurring RIMAs. doaj.org

Harmaline is often found alongside other harmala alkaloids, particularly harmine (B1663883). Both compounds are potent inhibitors of MAO-A, and their relative potency has been a subject of multiple studies. Research indicates that harmaline and harmine are the primary alkaloids responsible for the MAO-A inhibitory action of Peganum harmala seed extracts. tdx.cat

While both are highly potent, their exact inhibitory concentrations (IC₅₀) and binding affinities (Kᵢ) can vary slightly across different experimental conditions. For instance, one study identified a Kᵢ value of 48 nM for harmaline's inhibition of MAO-A. tandfonline.com Another study reported an IC₅₀ value for harmaline at 0.10 µM, compared to 0.38 µM for harmine, suggesting harmaline is more potent in that specific assay. nih.gov Conversely, other reports have found harmine to be slightly more potent, with Kᵢ values as low as 5 nM. tandfonline.comselleckchem.com Despite these variations, both are consistently shown to be highly potent and selective MAO-A inhibitors.

| Compound | Target | Inhibitory Value (Kᵢ / IC₅₀) | Source |

|---|---|---|---|

| Harmaline | MAO-A | 48 nM (Kᵢ) | tandfonline.com |

| Harmaline | MAO-A | 0.10 µM (IC₅₀) | nih.gov |

| Harmine | MAO-A | 5 nM (Kᵢ) | tandfonline.com |

| Harmine | MAO-A | 48 nM (Kᵢ) | selleckchem.com |

| Harmine | MAO-A | 0.38 µM (IC₅₀) | nih.gov |

| Harmine | MAO-A | 4.1 nM (IC₅₀) | doaj.org |

By inhibiting MAO-A, harmaline directly affects the metabolic pathways of several key neurotransmitters. MAO-A is the primary enzyme responsible for breaking down serotonin (B10506) and norepinephrine (B1679862), and it also contributes to the metabolism of dopamine (B1211576). vanderbilt.edu Inhibition of this enzyme leads to an increase in the synaptic levels of these neurotransmitters. This mechanism is believed to underlie many of harmaline's central nervous system effects. researchgate.net The elevation of brain monoamines like serotonin is a direct consequence of its potent RIMA activity. researchgate.net

Receptor Interactions and Modulation

In addition to its enzymatic inhibition, harmaline also interacts directly with various neurotransmitter receptor sites, although generally with lower affinity than its potent action on MAO-A.

In contrast, studies have consistently found that harmaline displays little to no significant affinity for the 5-HT₁A receptor subtype. tandfonline.commaps.org

The interaction of harmaline with the dopamine system extends beyond its influence on dopamine metabolism via MAO-A inhibition. However, its direct affinity for dopamine receptors appears to be limited. The same key studies that profiled its serotonergic activity also investigated its binding at dopamine D₂ receptors. The findings indicate that harmaline possesses no relevant affinity for the D₂ dopamine receptor. tandfonline.commaps.org While some effects of related alkaloids have been linked to modulation of the dopamine system, direct, high-affinity binding by harmaline to the D₂ receptor is not supported by this binding data. nih.gov

| Compound | Receptor Target | Binding Affinity (Kᵢ) / Activity | Source |

|---|---|---|---|

| Harmaline | 5-HT₂A | Modest affinity; lower than harmine | maps.org |

| Harmaline | 5-HT₂C | Low affinity | tandfonline.com |

| Harmaline | 5-HT₁A | No relevant affinity | tandfonline.commaps.org |

| Harmaline | Dopamine D₂ | No relevant affinity | tandfonline.commaps.org |

Benzodiazepine (B76468) and Imidazoline (B1206853) Receptor Modulation

Harmaline interacts with both benzodiazepine and imidazoline receptors, although its affinity for these sites varies. Research indicates that harmaline can displace ligands from the benzodiazepine receptor, suggesting a direct interaction. nih.gov However, its affinity is considered low, with studies reporting high IC₅₀ values (the concentration required to inhibit 50% of binding) ranging from 126 to 600 μM. nih.govnih.gov Despite this low affinity, it is suggested that tremor-inducing doses of harmaline can lead to brain concentrations sufficient to occupy some benzodiazepine binding sites. nih.gov It is unlikely, however, that harmaline induces tremors via benzodiazepine receptors. nih.gov

In contrast, harmaline demonstrates a potent binding affinity for imidazoline receptors, particularly the I₂ subtype. wikipedia.orgfrontiersin.org Studies have recorded a high affinity with a Ki value (inhibition constant) of 177 nM for the imidazoline I₂B receptor. nih.gov Imidazoline receptors are involved in various physiological processes, and the interaction of harmaline with these sites represents a significant aspect of its pharmacological profile. benthamscience.com The β-carboline structure, characteristic of harmaline, is associated with binding to these receptors. benthamscience.com

Harmaline Receptor Binding Affinities

| Receptor | Measurement Type | Value | Reference |

|---|---|---|---|

| Benzodiazepine Receptor | IC₅₀ | ~600 μM | nih.gov |

| Benzodiazepine Receptor | IC₅₀ | 126–600 μM | nih.gov |

| Imidazoline I₂B Receptor | Kᵢ | 177 nM | nih.gov |

| Imidazoline I₂ Receptor | Kᵢ | 22 nM | wikipedia.org |

Opioid Receptor Agonism

The relationship between harmaline and the opioid system is complex. Some research indicates that harmaline does not possess a direct affinity for opiate receptors. researchgate.net One study using radioligand binding assays found that while ibogaine (B1199331) congeners showed affinity for mu, delta, and kappa-opioid receptors, harmaline and its close relative harmine did not. researchgate.net

However, other evidence suggests a functional interaction with the opioid system. Harmaline has been shown to potentiate the analgesic (pain-relieving) effects of morphine, a classic μ-opioid agonist. nih.govnih.gov A non-effective dose of harmaline (5 mg/kg) combined with a non-effective dose of morphine (2 mg/kg) was found to produce a significant antinociceptive effect and prevent the development of morphine tolerance. nih.gov This potentiation effect was prevented by the administration of naloxone, an opioid receptor antagonist, indicating that the interaction is mediated through the opioidergic system. nih.gov These findings suggest that while harmaline may not be a direct agonist at the opioid receptor itself, it modulates the activity of the opioid system, potentially through interactions within the ventral tegmental area (VTA) of the brain. nih.gov

Enzyme Inhibition Beyond MAO

Beyond its primary action as a monoamine oxidase inhibitor (MAOI), harmaline demonstrates inhibitory effects on a range of other enzymes, contributing to its broad pharmacological activity.

Acetylcholinesterase (AChE) Inhibition

Harmaline is recognized as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). frontiersin.orgnih.gov By inhibiting AChE, harmaline indirectly increases acetylcholine levels in the synapse, which can enhance cholinergic neurotransmission. youtube.com Studies have shown that treatment with harmaline can lead to a time-dependent decrease in both the mRNA and protein expression of AChE in brain endothelial cells. nih.gov This suggests that harmaline may selectively affect AChE in vivo, an action that has prompted investigation into its potential for developing treatments for conditions like Alzheimer's disease, where cholinergic function is impaired. nih.gov

Histamine (B1213489) N-methyltransferase Inhibition

Harmaline is a potent inhibitor of histamine N-methyltransferase (HNMT), a key enzyme in the metabolic inactivation of histamine in the brain. nih.govnih.gov The inhibition of HNMT can lead to increased histamine levels. Research has determined the IC₅₀ value for harmaline's inhibition of cerebral HNMT to be 4.4 μM, indicating a significant inhibitory action at this enzyme site. nih.gov This interaction is listed as one of harmaline's primary pharmacological activities.

Catechol-O-methyltransferase (COMT) Inhibition

Harmaline has been identified as an inhibitor of Catechol-O-methyltransferase (COMT), an enzyme that plays a crucial role in the degradation of catecholamine neurotransmitters like dopamine. researchgate.netnih.gov An alkaloid extract from Peganum harmala, which is rich in harmaline, was found to strongly inhibit COMT. researchgate.net Kinetic studies of the extract revealed a mixed-type inhibition mechanism. researchgate.net The inhibition of COMT can increase the availability of neurotransmitters like dopamine, which is a therapeutic target in conditions such as Parkinson's disease. nih.govnih.gov

Cyclooxygenase-2 (COX-2) Inhibition

Research has explored harmaline and its analogs as selective inhibitors of cyclooxygenase-2 (COX-2). acs.orgnih.gov Specifically, these compounds have been found to selectively inhibit the oxygenation of the endocannabinoid 2-arachidonylglycerol (2-AG) by COX-2, with less effect on the oxygenation of arachidonic acid (AA). acs.orgnih.gov This substrate-selective inhibition is a novel mechanism. nih.gov One fused tricyclic analog of harmaline was identified as a particularly effective substrate-selective COX-2 inhibitor, with an IC₅₀ of 0.022 μM for inhibiting 2-AG oxygenation, compared to over 1 μM for AA oxygenation. nih.gov This selective action could potentially increase endocannabinoid levels in the brain, offering new avenues for treating pain, inflammation, and anxiety disorders. nih.gov

Harmaline Enzyme Inhibition Data

| Enzyme | Measurement Type | Value | Notes | Reference |

|---|---|---|---|---|

| Histamine N-methyltransferase (HNMT) | IC₅₀ | 4.4 μM | Potent inhibition | nih.gov |

| Catechol-O-methyltransferase (COMT) | Inhibition Type | Mixed-type | Studied using a P. harmala alkaloid extract | researchgate.net |

| Cyclooxygenase-2 (COX-2) | IC₅₀ | 0.022 μM | For a harmaline analog, selective for 2-AG substrate | nih.gov |

Modulation of Neuronal Excitability and Synaptic Transmission

Harmaline hydrochloride dihydrate exerts profound effects on the olivocerebellar pathway, a critical circuit for motor control. nih.gov The compound is known to induce tremor by causing neurons in the inferior olive to fire in a synchronous, rhythmic manner. nih.govnih.gov This rhythmic activity makes the inferior olive act as a pacemaker, driving the tremorogenic activity throughout the olivo-cerebello-bulbar pathway. nih.gov

Studies using the 2-deoxyglucose method in animal models revealed that harmaline administration leads to a specific increase in metabolic activity in distinct regions of the olivo-cerebellar system. nih.gov This increased activity is observed in parts of the medial and dorsal accessory olive and their corresponding target zones in the cerebellar molecular layer. nih.gov This suggests that the tremorogenic rhythm is organized primarily by an enhanced climbing fiber input from the inferior olive to the cerebellum. nih.gov Repeated administration of harmaline can lead to tolerance, suggesting a lasting functional change within this specific neural system. nih.gov

The synchronous activation of the olivocerebellar pathway by harmaline directly impacts the firing patterns of cerebellar Purkinje cells. nih.govresearchgate.net Purkinje cells are the sole output of the cerebellar cortex, and their activity is a key determinant of cerebellar function. researchgate.net The climbing fibers originating from the inferior olive form powerful synapses on Purkinje cells, and their activation elicits "complex spikes."

Harmaline's structural analog, harmine, has been shown to enhance glutamate (B1630785) transmission by upregulating the expression and activity of astroglial glutamate transporters. nih.gov Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its clearance from the synaptic cleft by excitatory amino acid transporters (EAATs) is vital for preventing excitotoxicity and maintaining normal synaptic function.

Research has demonstrated that harmine can increase the gene expression of the glutamate transporters GLAST (EAAT1) and GLT-1 (EAAT2). nih.gov In primary cortical neuron-astrocyte co-cultures, harmine treatment resulted in increased protein levels of both GLAST and GLT-1. nih.gov This upregulation of transporter proteins was correlated with a functional increase in sodium-dependent glutamate uptake by the cells. nih.gov This evidence suggests that β-carboline alkaloids can modulate glutamatergic neurotransmission by enhancing the capacity for glutamate clearance in the brain. nih.govnih.gov

GABA Abnormalities and Modulation

Harmaline, a β-carboline alkaloid, demonstrates significant modulatory effects on the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. Its actions are complex, involving interactions with GABA(A) receptors and influencing the expression of their subunits. Research indicates that harmala alkaloids can function as inverse agonists at the benzodiazepine site of GABA-A receptors. psychonautwiki.org This interaction is a likely contributor to some of its physiological effects.

Studies investigating the impact of harmaline on neural circuits have revealed specific alterations in GABAergic transmission. While some research has focused on the related compound harmine, the findings provide insight into the mechanisms of β-carbolines. For instance, harmine has been shown to enhance GABAergic transmission in the basolateral amygdala by markedly increasing both the amplitude and frequency of spontaneous inhibitory postsynaptic currents (sIPSCs). nih.gov Further analysis suggested a presynaptic mechanism, as harmine increased the frequency but not the amplitude of miniature inhibitory postsynaptic currents (mIPSCs). nih.gov

More directly, harmaline administration in mice has been shown to differentially affect the gene expression of various GABA(A) receptor subunits within the olivocerebellar nuclei. nih.gov This region is crucial for motor coordination and learning. In response to harmaline-induced neuronal activity, a notable increase in the messenger RNA (mRNA) for the α4 and α2 subunits was observed in inferior olivary neurons. nih.gov Conversely, levels of β3 and γ1 subunit transcripts were reduced. nih.gov These changes in subunit composition are significant, as they may lead to an increased formation of diazepam-insensitive GABA(A) receptors in these neurons, thereby altering their response to endogenous and exogenous modulators. nih.gov The effects in Purkinje cells and deep cerebellar neurons were found to be minimal in comparison. nih.gov

| GABA(A) Subunit | Observed Effect on mRNA Transcript Levels | Time Point |

|---|---|---|

| α4 | Increased (>60% above control) | 6 hours post-injection |

| α2 | Increased (smaller increase than α4) | 6 hours post-injection |

| β3 | Decreased (below control levels) | 6 hours post-injection |

| γ1 | Decreased (below control levels) | 6 hours post-injection |

Neurogenesis and Neuroprotection Induction

Harmaline and its parent compound harmine exhibit significant neuroprotective and neurogenic properties through multiple mechanisms. These β-carbolines have been identified as having antioxidant effects and the ability to protect neurons from various toxic insults. researchgate.net The neuroprotective actions are linked to the mitigation of oxidative stress, neuroinflammation, and excitotoxicity. researchgate.netnih.gov

Research has demonstrated that harmaline can protect against neurotoxicity in animal models. johnshopkins.edu Studies using toxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which induces parkinsonism, showed that harmaline and the related compound harmalol (B191368) could attenuate neuronal damage. nih.gov These compounds were found to protect against dopamine-induced damage to brain mitochondria and PC12 cells. nih.govnih.gov The protective mechanism involves scavenging reactive oxygen species (ROS), inhibiting monoamine oxidase (MAO), and preventing the oxidation of thiol groups in proteins. nih.govnih.gov Harmaline was also shown to reduce the loss of cell viability and transmembrane potential in PC12 cells exposed to dopamine. nih.gov

In addition to direct neuroprotection, related β-carbolines are potent promoters of neurogenesis. Harmine has been shown to stimulate the proliferation of human neural progenitor cells (hNPCs) in vitro. nih.gov A four-day treatment with harmine led to a 71.5% increase in the pool of proliferating hNPCs. nih.gov This effect is thought to be mediated through the inhibition of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key regulator of cell proliferation and brain development. nih.gov The study noted that harmine particularly increased the number of early progenitor cells, specifically radial glia-like cells, which are a primary source of new neurons and glia. nih.gov Furthermore, harmine administration in animal models has been associated with increased levels of brain-derived neurotrophic factor (BDNF), a critical protein for neuronal survival, growth, and plasticity. researchgate.netnih.gov

| Compound | Model/System | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Harmaline | Mouse model (MPTP-induced neurotoxicity) | Attenuated neuronal damage in the brain. | Scavenging reactive oxygen species, inhibiting MAO. | nih.gov |

| Harmaline | PC12 cells and brain mitochondria (Dopamine-induced damage) | Protected against cell death and mitochondrial dysfunction. | Inhibition of thiol oxidation and scavenging of ROS. | nih.gov |

| Harmine | Human Neural Progenitor Cells (hNPCs) | Increased proliferation by 71.5% after 4 days. | Inhibition of DYRK1A kinase. | nih.gov |

| Harmine | Animal models | Reduced excitotoxicity, inflammation, and oxidative stress. | Increased BDNF levels. | researchgate.net |

| Harmine | Preclinical models of neurodegeneration | Reduced levels of inflammatory mediators and ROS. | Increased levels of BDNF and antioxidant enzymes. | nih.gov |

Neurobiological and Behavioral Research

Models of Movement Disorders: Harmaline-Induced Tremor

The most prominent use of harmaline (B1672942) in neurobiological research is in the induction of tremor, providing a robust and widely studied animal model for essential tremor (ET). nih.govnih.govwikipedia.org This model is instrumental in exploring the pathophysiology of tremors and for the preclinical assessment of novel anti-tremor medications. nih.gov

Administration of harmaline to mammals elicits an acute, dose-dependent postural and kinetic tremor, primarily affecting the axial and appendicular muscles. nih.govnih.gov This tremor is characterized by rhythmic muscle contractions at a frequency of approximately 8-12 Hz in rats and 10-16 Hz in mice. nih.govtranspharmation.com The tremor is most apparent during voluntary movements, such as locomotion, and when the animal attempts to maintain a posture against gravity, such as rearing. nih.gov

Electrophysiologically, the tremor originates from the rhythmic and synchronous firing of neurons within the inferior olivary nucleus (ION). nih.govnih.gov Harmaline induces this rhythmic bursting activity, which is then transmitted through climbing fibers to Purkinje cells in the cerebellum and subsequently to the deep cerebellar nuclei (DCN). nih.govresearchgate.net This synchronized activity propagates through the cerebello-thalamo-cortical pathways, ultimately resulting in the rhythmic activation of spinal motor neurons and the observable tremor. nih.govresearchgate.net While Purkinje cells are involved, they are not essential for the expression of the tremor, whereas the inferior olive and the deep cerebellar nuclei are critical. nih.gov

| Feature | Description |

| Tremor Type | Postural and kinetic action tremor. nih.govnih.gov |

| Affected Musculature | Axial, truncal, and limb muscles. nih.govnih.gov |

| Frequency (Rats) | 8-12 Hz. nih.govtranspharmation.com |

| Frequency (Mice) | 10-16 Hz. nih.govtranspharmation.com |

| Electrophysiological Origin | Rhythmic, synchronous bursting of inferior olivary nucleus neurons. nih.govnih.gov |

| Key Neural Pathway | Olivocerebellar-thalamocortical circuit. nih.govresearchgate.net |

The primary site of harmaline's tremorigenic action is the inferior olivary nucleus (ION), a structure in the brainstem known to be involved in motor coordination. nih.govwikipedia.org Harmaline selectively activates neurons in the medial accessory and dorsal accessory parts of the ION. nih.gov It is believed to enhance the electrical coupling between ION neurons, promoting synchronous oscillations of their membrane potentials. researchgate.net

A key molecular target in this process is the T-type calcium channel, specifically the Ca(V)3.1 isoform. nih.gov Harmaline potentiates these channels, facilitating the generation of low-threshold calcium spikes that underlie the rhythmic burst firing of olivary neurons. nih.gov Studies in mice lacking the Ca(V)3.1 gene have shown an absence of these rhythmic activities and the subsequent tremor following harmaline administration. nih.gov Furthermore, selective knockdown of the Ca(V)3.1 gene within the inferior olive has been shown to suppress the tremor. nih.gov The rhythmic signals from the ION are then relayed via climbing fibers to the cerebellum, leading to an excessive release of the excitatory neurotransmitter glutamate (B1630785) and impacting the activity of Purkinje cells and the deep cerebellar nuclei, which ultimately drives the tremor. researchgate.net

The harmaline-induced tremor model is extensively used to test the efficacy of potential anti-tremor drugs. nih.gov Several classes of pharmacological agents have been shown to attenuate this tremor, providing insights into the neurochemical systems involved.

Drugs that are clinically effective for essential tremor, such as the beta-blocker propranolol (B1214883) and the anticonvulsant primidone, also significantly suppress harmaline-induced tremor. nih.govnih.gov Other substances like ethanol (B145695) and octanol (B41247) have also demonstrated tremor-suppressing effects. nih.govpsychogenics.com

Research indicates the involvement of multiple neurotransmitter systems. nih.govpsychogenics.com

GABAergic System: The GABA-A receptor agonist muscimol (B1676869) attenuates the tremor, suggesting that enhancing GABAergic inhibition can counteract the olivary hyperexcitability. nih.gov

Glutamatergic System: Blockade of ionotropic glutamate receptors, including both NMDA and AMPA receptors, effectively suppresses the tremor. nih.govnih.gov This points to the critical role of excitatory glutamatergic transmission in the tremor circuit.

Dopaminergic System: Activation of dopamine (B1211576) D2/D3 receptors has been shown to reduce tremor activity. nih.gov

Serotonergic System: In contrast, enhancing synaptic serotonin (B10506) can exacerbate the tremor. nih.gov

| Drug Class/Agent | Effect on Harmaline-Induced Tremor | Implied Mechanism/Pathway |

| Propranolol | Attenuation. nih.govnih.govmeliordiscovery.com | Adrenergic system modulation. psychogenics.com |

| Primidone | Attenuation. wikipedia.orgnih.gov | Anticonvulsant, likely GABAergic mechanisms. wikipedia.org |

| Ethanol | Attenuation. nih.gov | GABAergic system enhancement. psychogenics.com |

| Muscimol | Attenuation. nih.gov | GABA-A receptor agonism. nih.gov |

| NMDA/AMPA Antagonists | Attenuation. nih.govnih.gov | Blockade of ionotropic glutamate receptors. nih.govnih.gov |

| Dopamine D2/D3 Agonists | Attenuation. nih.gov | Dopaminergic system modulation. nih.gov |

Cognitive and Memory Effects

While the motor effects of harmaline are most studied, research also indicates its impact on cognitive functions, including learning and memory.

Essential tremor is often considered a monosymptomatic disorder, but studies have increasingly pointed to associated cognitive disturbances. nih.gov The harmaline model has been used to investigate these non-motor symptoms. Administration of harmaline in rats has been shown to induce cognitive impairments, which can be assessed using behavioral tests such as the shuttle box test. nih.gov These deficits suggest that the neurochemical and network disruptions caused by harmaline extend beyond the motor system to affect cognitive processing.

Just as the motor effects of harmaline can be pharmacologically modulated, so too can the cognitive deficits. The phytohormone abscisic acid has been shown to have a promising effect against the cognitive impairments induced by harmaline in rats. nih.gov

In related research, though not directly using a harmaline-induced deficit model, the analogous β-carboline alkaloid harmine (B1663883) has been studied for its cognitive effects. Harmine has been shown to ameliorate memory impairments induced by scopolamine. nih.gov It is suggested that this effect is mediated, in part, by the inhibition of acetylcholinesterase, thereby enhancing cholinergic neurotransmission. nih.govnih.gov Harmine has also been found to reverse ethanol-induced memory deficits by reducing inflammation, increasing brain-derived neurotrophic factor (BDNF), and protecting neurons. nih.gov These findings with a closely related compound suggest potential avenues for reversing the cognitive effects associated with β-carboline alkaloids.

Mood and Anxiety Disorders

Research into the β-carboline alkaloid harmaline has revealed significant potential for modulating mood and anxiety-related behaviors. Studies primarily conducted in animal models demonstrate its capacity to produce effects comparable to those of conventional antidepressant and anxiolytic medications.

Harmaline has been shown to exhibit notable antidepressant-like properties in preclinical research. nih.gov In studies utilizing the acute restraint stress (ARS) model in mice, a paradigm used to induce depressive-like states, the administration of harmaline effectively counteracted these behaviors. nih.gov Specifically, in the Forced Swim Test (FST), a standard assay for evaluating antidepressant efficacy, harmaline administration at certain doses led to a significant reduction in immobility time among stressed mice, suggesting an antidepressant-like effect. nih.govresearchgate.net This effect is believed to be connected to several of its neurobiological actions, including the inhibition of monoamine oxidase-A (MAO-A), which leads to increased concentrations of serotonin in the brain. nih.gov

| Animal Model | Behavioral Test | Observed Effect of Harmaline | Inferred Outcome | Source |

|---|---|---|---|---|

| Acute Restraint Stress (ARS) Mice | Forced Swim Test (FST) | Decreased immobility time at doses of 0.625 and 1.25 mg/kg. | Antidepressant-like activity. | nih.govresearchgate.net |

| Acute Restraint Stress (ARS) Mice | General | Blocked depressive-like responses. | Antidepressant-like properties. | nih.gov |

Harmaline also demonstrates significant anxiolytic-like, or anxiety-reducing, properties. nih.gov In studies with mice subjected to acute restraint stress, harmaline administration blocked anxiogenic-like behaviors. nih.gov This was observed in the elevated plus maze (EPM) test, where harmaline increased the time spent in the open arms of the maze, a behavior indicative of reduced anxiety. nih.govresearchgate.net

The antidepressant and anxiolytic effects of harmaline appear to be mediated through its complex interactions with key neurotransmitter systems, particularly the serotonergic and dopaminergic systems. nih.gov A primary mechanism is its action as a reversible inhibitor of monoamine oxidase-A (RIMA), which prevents the breakdown of monoamines like serotonin, leading to their increased availability in the brain. nih.govwikipedia.orgtaylorandfrancis.com

Furthermore, harmaline's effects involve the modulation of serotonin (5-HT) and dopamine receptors. nih.gov Research points to a specific interaction with 5-HT2 receptors. nih.gov For instance, the antidepressant- and anxiolytic-like effects of harmaline in stressed mice were potentiated by cinanserin, a 5-HT2 receptor antagonist, suggesting a complex interplay at this receptor site. nih.gov While harmaline itself has a weak affinity for 5-HT2A and 5-HT2C receptors, its modulation of the broader serotonergic system is a key aspect of its activity. nih.govwikipedia.org The stimulation of the central nervous system via the inhibited metabolism of serotonin and norepinephrine (B1679862) is a known effect of harmala alkaloids. wikipedia.org

| Proposed Mechanism | System(s) Involved | Associated Effect | Source |

|---|---|---|---|

| Reversible Inhibition of MAO-A | Serotonergic, Dopaminergic | Increases brain concentrations of serotonin and norepinephrine. | nih.govwikipedia.orgtaylorandfrancis.com |

| Modulation of 5-HT Receptors | Serotonergic | Contributes to antidepressant and anxiolytic-like responses; interacts with 5-HT2 receptors. | nih.gov |

| Neuroprotective Properties | General Central Nervous System | Enhances brain-derived neurotrophic factor (BDNF) and provides antioxidant effects. | nih.govnih.gov |

One of the mechanisms underlying these neuroprotective effects is the ability of harmaline to enhance brain-derived neurotrophic factor (BDNF). nih.gov BDNF is a crucial protein for neuronal survival, growth, and plasticity. By stimulating neurogenesis and offering protection against oxidative damage, harmaline helps to mitigate the harmful neurological effects of stress. nih.govnih.gov This neuroprotective action is considered an integral part of how harmaline exerts its antidepressant- and anxiolytic-like effects in stressed animal models. nih.gov

Psychoactive and Hallucinogenic Effects

Harmaline is recognized as a psychoactive substance in humans. wikipedia.org Among the harmala alkaloids, harmaline is often described as being particularly hallucinogenic. wikipedia.org Reports from human consumption describe the experience as producing vivid, dream-like visual effects. wikipedia.org While some harmala alkaloids are not considered especially psychedelic, harmaline is noted for inducing hypnagogic visions. wikipedia.org The subjective psychoactive effects can vary based on the specific composition of harmala alkaloids consumed. taylorandfrancis.com

Interaction with Tryptamines (e.g., DMT) in Ayahuasca Brews

Harmaline's role in the psychoactive effects of ayahuasca is primarily due to its interaction with tryptamines, most notably N,N-dimethyltryptamine (DMT). nih.govnih.gov DMT is a potent psychedelic compound found in plants like Psychotria viridis, a common ingredient in ayahuasca. However, when ingested orally by itself, DMT is rapidly broken down in the gut and liver by monoamine oxidase A (MAO-A), rendering it inactive. nih.govresearchgate.netnih.gov

This is where harmaline, a reversible inhibitor of monoamine oxidase A (RIMA), plays a crucial role. nih.govresearchgate.net Found in the Banisteriopsis caapi vine, another key component of ayahuasca, harmaline inhibits the action of MAO-A. researchgate.netnih.gov This inhibition prevents the first-pass metabolism of DMT, allowing it to cross the blood-brain barrier in psychologically active concentrations. researchgate.netnih.gov The synergistic action between harmaline's MAO-A inhibition and the serotonergic activity of DMT is fundamental to the profound and lasting psychedelic experience associated with ayahuasca. researchgate.netnih.gov This interaction allows DMT to exert its effects on serotonin receptors in the brain, particularly the 5-HT2A receptor, which is believed to mediate its primary psychoactive properties. researchgate.net

The combination of harmaline and DMT not only makes the latter orally active but also prolongs the duration of the psychedelic experience, which can last for several hours. nih.gov Research has confirmed that the presence of harmala alkaloids like harmaline is essential for the oral activity of DMT in the traditional ayahuasca preparation. researchgate.netnih.gov

Drug Discrimination Studies in Rodents

Drug discrimination is a behavioral pharmacology method used to assess the subjective effects of psychoactive compounds in animals. amsterdamumc.nlwikipedia.org In these studies, animals, typically rodents, are trained to recognize the internal state produced by a specific drug and to signal its presence through a particular learned behavior, such as pressing a specific lever. amsterdamumc.nlwikipedia.org This allows researchers to investigate whether a novel compound produces subjective effects similar to a known drug.

In the context of harmaline, drug discrimination studies help to characterize its unique psychoactive profile and differentiate it from other classes of hallucinogens. One comparative study trained rats to discriminate lysergic acid diethylamide (LSD) from a saline solution. When these rats were subsequently administered various beta-carbolines, including harmaline, there was no significant generalization of the LSD stimulus to harmaline. nih.gov This indicates that the subjective effects of harmaline in rats are distinct from those produced by LSD. nih.gov While tryptamines tested in the same study showed some similarity to the LSD stimulus, the beta-carbolines, including harmaline, did not. nih.gov This finding suggests that harmaline's mechanism of action and the resulting interoceptive cues are not primarily mediated by the same pathways as classic serotonin 2A receptor agonists like LSD. nih.gov

Neurodegenerative Disease Models

Relevance to Parkinson's Disease (e.g., Dopamine and 6-hydroxydopamine-induced oxidative damage)

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, a process in which oxidative stress plays a significant role. nih.gov The neurotoxin 6-hydroxydopamine (6-OHDA) is widely used in animal models to mimic this neurodegeneration by inducing oxidative damage. semanticscholar.orgresearchgate.net Research has demonstrated that harmaline exhibits protective effects against the oxidative damage induced by both dopamine and 6-OHDA. nih.gov

Studies have shown that harmaline can attenuate the alterations in mitochondrial function caused by these neurotoxins. nih.gov It has been observed to decrease mitochondrial swelling and the loss of transmembrane potential induced by dopamine and 6-OHDA. nih.gov Furthermore, harmaline and related beta-carbolines can reverse the depression of synaptosomal Ca2+ uptake caused by these catecholamines. nih.gov The protective mechanism appears to involve scavenging reactive oxygen species (ROS) and inhibiting the oxidation of thiol groups in mitochondria and synaptosomes. nih.gov An aqueous extract of Peganum harmala, which contains harmaline, was found to prevent the degeneration of dopaminergic neurons and reduce oxidative stress markers in a rat model of Parkinson's disease induced by 6-hydroxydopamine. researchgate.net

| Experimental Model | Key Findings | Mechanism of Action |

|---|---|---|

| 6-OHDA-induced neurotoxicity in rats | Prevented degeneration of dopaminergic neurons; Reduced oxidative stress markers. researchgate.net | Inhibition of oxidative stress. researchgate.net |

| Dopamine/6-OHDA-induced damage in brain mitochondria and synaptosomes | Decreased mitochondrial swelling and membrane potential loss; Reversed depression of Ca2+ uptake. nih.gov | Scavenging of reactive oxygen species; Inhibition of thiol oxidation. nih.gov |

Effects on Alpha-Synuclein (B15492655) Degradation via Autophagy

A key pathological hallmark of Parkinson's disease is the accumulation of aggregated alpha-synuclein (α-Syn) in Lewy bodies. nih.gov Impairment of cellular protein clearance pathways, such as autophagy and the ubiquitin-proteasome system (UPS), is believed to contribute to this accumulation. Research suggests that harmala alkaloids may have a therapeutic role by promoting the degradation of α-Syn.

Studies on the related β-carboline harmine have shown that it can potently lower α-Syn levels by enhancing the function of the UPS. Harmine was found to promote the degradation of various forms of α-Syn and activate cellular proteasome activity. This effect was linked to the activation of protein kinase A (PKA), which in turn enhanced the expression of a proteasome subunit.

Furthermore, a novel salt of the β-carboline harmol (B1672944), harmol hydrochloride dihydrate (HHD), has been shown to induce autophagy in neuronal cells. This induction of autophagy by HHD was found to promote the degradation of α-Syn protein. The mechanism involves an increase in the formation of autophagosomes, which are cellular structures responsible for engulfing and degrading misfolded proteins like α-Syn. Given the structural similarity, it is plausible that harmaline hydrochloride dihydrate could exert similar effects on α-Syn clearance, representing a promising avenue for therapeutic development in synucleinopathies.

Neuroprotective Properties in Various Neurodegenerative Contexts

Beyond its specific effects in Parkinson's disease models, harmaline and related compounds exhibit broader neuroprotective properties that could be relevant to a range of neurodegenerative diseases. These conditions often share common pathological mechanisms, including oxidative stress and neuroinflammation.

The antioxidant activity of harmaline is a key component of its neuroprotective profile. nih.gov By scavenging harmful reactive oxygen species, harmaline can protect neurons from oxidative damage, a common feature in diseases like Alzheimer's and Parkinson's. nih.gov For instance, harmaline has been shown to have a protective effect on neurons in models of Alzheimer's disease by reducing oxidative stress.

Anticancer Research and Cytotoxicity Studies

Antitumor Properties of Harmaline (B1672942) and Derivatives

Harmaline and its related compounds, notably harmine (B1663883), have demonstrated significant antitumor effects across a range of cancer cell lines. nih.govnih.govfrontiersin.org These natural alkaloids, originally isolated from plants like Peganum harmala, are being investigated for their ability to inhibit tumor growth and spread. nih.govnih.govnih.gov

Inhibition of Cancer Cell Proliferation and Metastasis

A key focus of current research is the ability of harmaline and its derivatives to halt the proliferation of cancer cells and prevent their spread to other parts of the body (metastasis). frontiersin.orgnih.gov Studies have shown that these compounds can effectively inhibit the growth of various cancer cell lines in a dose- and time-dependent manner. nih.govnih.gov Furthermore, harmaline has been observed to suppress the migration and invasion of cancer cells, crucial steps in the metastatic process. nih.govnih.govcolab.ws For instance, in breast cancer cells, harmaline has been shown to inhibit migration and invasion, independent of its cytotoxic effects at certain concentrations. researchgate.net

Mechanisms of Antitumor Action

The antitumor activity of harmaline and its derivatives is attributed to a variety of mechanisms, including the induction of programmed cell death (apoptosis), regulation of the cell cycle, inhibition of new blood vessel formation (anti-angiogenesis), and the reversal of the epithelial-to-mesenchymal transition (EMT). nih.govfrontiersin.org

Apoptosis Induction: Harmaline has been shown to trigger apoptosis in various cancer cells. nih.govcolab.wsnih.gov This process is often mediated through the activation of key proteins like caspases and the regulation of the Bcl-2 family of proteins. nih.govnih.gov In human gastric cancer cells, for example, harmaline induces apoptosis by up-regulating the Fas/FasL signaling pathway. researchgate.netsigmaaldrich.com

Cell Cycle Regulation: These compounds can interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at different phases. nih.govnih.gov For instance, harmine has been found to cause cell cycle arrest at the G1 phase in leukemia cells and at the G2/M phase in pancreatic cancer cells. frontiersin.orgnih.govnih.gov

Anti-angiogenesis: Harmaline and its derivatives can inhibit the formation of new blood vessels that tumors need to grow and spread. nih.govfrontiersin.org This is achieved, in part, by suppressing the expression of key factors like vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). nih.govfrontiersin.org

Epithelial-to-Mesenchymal Transition (EMT) Inhibition: EMT is a process that allows cancer cells to become more motile and invasive. Harmaline and its derivatives have been shown to inhibit EMT, thereby reducing the metastatic potential of cancer cells. nih.govnih.govfrontiersin.org In breast cancer, for example, harmine has been found to inhibit EMT by targeting the transcriptional co-activator TAZ. frontiersin.org

Synergistic Effects with Chemotherapeutic Drugs

A particularly promising area of research is the synergistic effect of harmaline and its derivatives when combined with existing chemotherapeutic drugs. nih.govfrontiersin.org Studies have shown that these compounds can enhance the effectiveness of conventional cancer treatments. For example, harmine has been found to increase the cytotoxicity of gemcitabine (B846) in pancreatic cancer cells and sensitize breast cancer cells to docetaxel. nih.govfrontiersin.orgnih.govnih.gov This suggests that combining harmaline with standard chemotherapy could potentially lead to more effective treatment regimens with potentially lower doses of toxic drugs. nih.gov

Specific Cancer Types Investigated

The anticancer properties of harmaline and its derivatives have been investigated in a wide range of cancer types, with promising results observed in preclinical studies. nih.govnih.gov

Pancreatic Cancer: Harmine has been shown to suppress the proliferation of pancreatic cancer cells and sensitize them to gemcitabine treatment. frontiersin.orgnih.govnih.gov

Breast Cancer: Harmaline and its derivatives inhibit the proliferation, migration, and invasion of breast cancer cells through various pathways, including the targeting of c-Myc and TAZ. nih.govfrontiersin.orgnih.gov

Glioblastoma: Harmaline has demonstrated cytotoxic effects against human malignant glioblastoma cells, inducing cell cycle arrest and apoptosis. nih.govcolab.ws It has also been shown to enhance the effects of temozolomide (B1682018), a standard chemotherapy drug for glioblastoma. brieflands.com

Gastric Cancer: Harmaline has been found to inhibit the proliferation of gastric cancer cells and induce apoptosis. nih.govresearchgate.netsigmaaldrich.com It also shows synergistic effects when combined with paclitaxel. nih.gov

Leukemia: Harmine has been identified as a DNA methyltransferase 1 (DNMT1) inhibitor in leukemia cells, leading to reduced cell proliferation and cell cycle arrest. nih.gov

Prostate Cancer: Studies suggest that alkaloids from Peganum harmala, including harmaline, may have therapeutic potential in managing prostate conditions. scirp.orgnih.gov

Studies on Human Hepatoma (HepG2) Cells

Specific research has focused on the effects of harmaline and harmine on human hepatoma (HepG2) cells. Harmaline has been shown to decrease the viability of HepG2 cells in a time- and dose-dependent manner and induce apoptosis through the p53/p21 and Fas/FasL signaling pathways. nih.gov Similarly, harmine inhibits the proliferation of HepG2 cells and induces apoptosis via the mitochondrial signaling pathway. nih.govpsu.edu

Cytotoxicity in in vitro Assays

The cytotoxic effects of harmaline have been evaluated in various in vitro assays, confirming its anti-proliferative action against different human cancer cell lines. nih.govtandfonline.comnih.gov Harmaline has been shown to significantly reduce the viability of both transformed and non-transformed cell lines in a dose-dependent manner. nih.gov The mechanism of its cytotoxic activity is believed to involve its ability to intercalate into DNA. nih.govtandfonline.com Studies using the MTT assay have demonstrated the dose-dependent cytotoxic effects of harmaline on various cancer cell lines, including glioblastoma, lung carcinoma, and ovarian cancer. researchgate.netacs.orgnih.gov

Table 1: Investigated Cancer Types and Key Findings for Harmaline and its Derivatives

| Cancer Type | Key Findings | Citations |

|---|---|---|

| Pancreatic Cancer | Suppresses proliferation, sensitizes to gemcitabine. | frontiersin.orgnih.govnih.gov |

| Breast Cancer | Inhibits proliferation, migration, and invasion; targets c-Myc and TAZ. | nih.govfrontiersin.orgnih.gov |

| Glioblastoma | Induces cytotoxicity, cell cycle arrest, and apoptosis; enhances temozolomide effects. | nih.govcolab.wsbrieflands.com |

| Gastric Cancer | Inhibits proliferation, induces apoptosis; synergistic with paclitaxel. | nih.govresearchgate.netsigmaaldrich.com |

| Leukemia | Inhibits DNMT1, reduces cell proliferation, and causes cell cycle arrest. | nih.gov |

| Prostate Cancer | Potential therapeutic effects on prostate conditions. | scirp.orgnih.gov |

| Human Hepatoma (HepG2) | Decreases cell viability, induces apoptosis via p53/p21 and Fas/FasL pathways. | nih.govnih.govpsu.edu |

Cell Viability Studies

The cytotoxic potential of harmaline has been evaluated against several human cancer cell lines, with a particular focus on its effects on cell viability. These studies are crucial for determining the compound's effectiveness in inhibiting cancer cell growth.

Human Hepatoma Cells

Harmaline hydrochloride has demonstrated significant cytotoxic effects against human hepatocellular carcinoma (HCC) cells. In a study using the SK-Hep1 HCC cell line, harmaline hydrochloride inhibited cell growth in a time- and concentration-dependent manner. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined at various time points. The results showed a decrease in the IC₅₀ value with longer exposure, indicating increased potency over time. nih.gov

Specifically, the IC₅₀ values for harmaline hydrochloride in SK-Hep1 cells were recorded as:

Other Pharmacological Activities

Antimicrobial Properties

Harmaline (B1672942) hydrochloride dihydrate has demonstrated a broad spectrum of activity against various microorganisms, including bacteria, fungi, viruses, and protozoan parasites.

Antibacterial Activity

Harmaline has shown notable antibacterial effects against both Gram-positive and Gram-negative bacteria. semanticscholar.org Research indicates that harmaline can inhibit the growth of various bacterial species, and its efficacy can be comparable to standard antibiotics in some cases. nih.govmdpi.com Studies have reported its activity against strains such as Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.govresearchgate.netnih.govfrontiersin.org

The antibacterial action of harmaline is considered dose-dependent. researchgate.net For instance, one study found that the methanolic extract of Peganum harmala seeds, which contain harmaline, inhibited the growth of all tested bacteria at concentrations ranging from 0.38 to 1.65 mg/mL. mdpi.com Furthermore, harmaline has demonstrated synergistic effects when combined with conventional antibiotics like chlorhexidine, novobiocin, colistin, and carbenicillin, suggesting its potential role in combination therapies to combat multidrug-resistant bacteria. researchgate.netnih.gov

The mechanism of its antibacterial action is thought to involve the disruption of bacterial cell membranes and interference with DNA synthesis. semanticscholar.org The difference in susceptibility between Gram-positive and Gram-negative bacteria is often attributed to the structural differences in their cell walls, with the outer membrane of Gram-negative bacteria posing an additional barrier to penetration. nih.gov

| Bacterial Strain | Observed Effect | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth, including biofilm cultures. Synergistic effects with chlorhexidine. | researchgate.netfrontiersin.org |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibition with a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 0.625 mg/mL for seed and root extracts of P. harmala. | semanticscholar.orgnih.gov |

| Escherichia coli | Inhibition of growth. Methanol extract of P. harmala seeds showed over 90% inhibition at 800 µg/mL. | nih.govfrontiersin.orgfrontiersin.org |

| Klebsiella pneumoniae | Inhibition of growth. P. harmala extracts showed significant inhibition zones. | semanticscholar.orgnih.govnih.gov |

| Pseudomonas aeruginosa | Inhibition of growth, though some studies report higher resistance compared to other bacteria. | nih.govnih.govfrontiersin.org |

| Bacillus subtilis | Inhibited by harmine (B1663883) (a related alkaloid) at a MIC of 100 µg/mL. | semanticscholar.org |

| Salmonella paratyphi A | Inhibited by harmine at a MIC of 100 µg/mL. | semanticscholar.org |

Antifungal Activity

Harmaline has also been recognized for its antifungal properties against a variety of pathogenic fungi. nih.govresearchgate.net It has shown inhibitory effects against dermatophytes and other fungi. For instance, harmaline has been reported to inhibit the growth of Microsporum canis, Trichophyton rubrum, and Candida albicans. nih.govnih.gov

| Fungal Strain | Observed Effect | Reference |

|---|---|---|

| Candida albicans | Inhibition of growth. Total alkaloids from P. harmala showed marked activity. | nih.govresearchgate.net |

| Microsporum canis | Inhibited by harmaline. | nih.gov |

| Trichophyton rubrum | Inhibited by harmaline. | nih.gov |

| Aspergillus spp. | Decreased growth and sporulation. | researchgate.net |

| Rhizoctonia solani | Growth inhibition. | frontiersin.org |

| Sclerotinia sclerotiorum | Growth inhibition. | frontiersin.org |

| Magnaporthe oryzae | Growth inhibition. | frontiersin.org |

| Fusarium graminearum | Growth inhibition. | frontiersin.org |

| Phytophthora capsici | Growth inhibition. | frontiersin.org |

Antiviral Effects

Research has highlighted the potential of harmaline as an antiviral agent, particularly against influenza viruses. nih.gov Studies have demonstrated its efficacy against both highly pathogenic avian influenza A/H5N1 virus and human influenza A/H1N1 virus. nih.gov

The mode of antiviral action for harmaline appears to be a direct virucidal effect, meaning it can inactivate the virus particles themselves. nih.gov In studies investigating its mechanism against the influenza A/H5N1 virus, harmaline was found to interfere with the virus before it could enter host cells. nih.gov This is distinct from other related alkaloids like harmane and harmalol (B191368), which were found to primarily inhibit viral replication inside the host cell. nih.gov

| Virus | Observed Effect | Reference |

|---|---|---|

| Influenza A/H5N1 virus | Strong anti-influenza effect with an IC50 value of 3.42 µg/ml. Exhibits a virucidal effect. | nih.gov |

| Influenza A/H1N1 virus | Potent anti-influenza activity with an IC50 value of 0.056 µg/ml. | nih.gov |

Anti-Leishmanial Activity

Harmaline has demonstrated significant activity against Leishmania parasites, the causative agents of leishmaniasis. nih.gov Notably, harmaline has shown strong efficacy against the intracellular amastigote form of Leishmania major. nih.gov It appears to be non-toxic to human cells at concentrations effective against the parasite. nih.gov

The proposed mechanism of its anti-leishmanial action involves the inhibition of protein kinase C, which in turn may inhibit the internalization of the parasite's promastigote form into macrophages. nih.gov Other related alkaloids from Peganum harmala, such as harmine and peganine, have also shown anti-leishmanial properties, suggesting a cumulative effect of the plant's constituents. nih.govoup.comresearchgate.net

| Parasite | Observed Effect | Reference |

|---|---|---|

| Leishmania major | Strong activity against the intracellular amastigote form. | nih.gov |

| Leishmania donovani | Harmine, a related alkaloid, showed encouraging in vitro activity and reduced spleen parasite load in animal models. | nih.govresearchgate.net |

Anti-P. falciparum Activity

Harmaline and its parent alkaloid, harmine, have emerged as promising candidates in the search for new antimalarial drugs against Plasmodium falciparum, the deadliest species of malaria parasite. biorxiv.orgbiorxiv.org Research has shown that harmine can inhibit the growth of P. falciparum in both its blood and transmission stages. biorxiv.org

The mechanism of action is believed to involve the inhibition of essential parasite enzymes, such as protein kinase 4 (PK4) and heat shock protein 90 (PfHsp90). biorxiv.orgnih.govnih.gov Inhibition of these proteins is vital for the parasite's survival. biorxiv.orgnih.gov Furthermore, harmine has been shown to act synergistically with existing antimalarial drugs like chloroquine (B1663885) and artemisinin, which could be a strategy to overcome drug resistance. nih.gov Studies with Peganum harmala extracts have also demonstrated the ability to inhibit the growth of chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. researchgate.net

| Parasite | Observed Effect | Reference |

|---|---|---|

| Plasmodium falciparum | Inhibition of blood stage growth and transmission. Harmine inhibits PfHsp90 and acts synergistically with chloroquine and artemisinin. | biorxiv.orgnih.govnih.gov |

Antioxidant and Anti-inflammatory Effects

Harmaline hydrochloride dihydrate exhibits significant antioxidant and anti-inflammatory properties, which contribute to its diverse pharmacological profile. nih.govresearchgate.net

The antioxidant activity of harmaline is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. nih.govresearchgate.net It has been shown to reduce lipid peroxidation and preserve levels of glutathione (B108866) (GSH), a key intracellular antioxidant. nih.gov Studies have also demonstrated its capacity to inhibit the oxidation of low-density lipoprotein (LDL), a process implicated in atherosclerosis. researchgate.net

Harmaline's anti-inflammatory effects are linked to its ability to modulate key inflammatory pathways. nih.gov Research indicates that it can inhibit the cyclo-oxygenase (COX) and nitric oxide pathways. nih.gov Furthermore, harmaline has been shown to lower the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and upregulate the nuclear factor erythroid 2-related factor 2 (Nrf-2), a master regulator of the antioxidant response. nih.gov Other related alkaloids, like harmine, also exhibit potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway and reducing the levels of other pro-inflammatory cytokines like TNF-α and IL-6. researchgate.netsci-hub.se

| Activity | Mechanism/Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals, reduces lipid peroxidation, preserves glutathione (GSH) levels, and inhibits LDL oxidation. | nih.govresearchgate.net |

| Anti-inflammatory | Inhibits COX and nitric oxide pathways, lowers IL-1β levels, and upregulates Nrf-2. Related alkaloids inhibit the NF-κB signaling pathway and reduce TNF-α and IL-6. | nih.govresearchgate.netsci-hub.se |

Vasorelaxant Properties

This compound has demonstrated notable vasorelaxant effects, influencing the relaxation of blood vessels through multiple mechanisms. Studies on isolated rat aorta have shown that harmaline induces dose-dependent relaxation in tissues pre-contracted with noradrenaline or KCl. nih.govresearchgate.net This vasorelaxant response is significantly reduced by the removal of the endothelium or by pre-treatment with inhibitors of nitric oxide synthase (L-NAME) and cyclo-oxygenase (indomethacin), suggesting that its effect is at least partially dependent on an intact endothelium and the synthesis of nitric oxide (NO) and prostacyclin. nih.govresearchgate.net

Further investigation into the mechanisms reveals that harmaline's vasorelaxant activity involves the release of NO from endothelial cells. nih.gov This release is dependent on the presence of external calcium ions. nih.gov In addition to its endothelium-dependent effects, harmaline also acts directly on vascular smooth muscle. nih.gov It has been shown to inhibit contractions induced by the activation of both receptor-linked and voltage-dependent calcium channels. nih.gov

Pre-treatment with harmaline can shift the dose-response curves for phenylephrine (B352888) to the right and attenuate the maximum response, indicating a non-competitive antagonism of alpha1-adrenoceptors. nih.govresearchgate.net The vasorelaxant effect of harmaline is also reduced by prazosin, an inhibitor of alpha-adrenoceptors. nih.govresearchgate.net Moreover, harmaline acts as an inhibitor of phosphodiesterase, which leads to an increase in the intracellular levels of second messengers like cyclic AMP (cAMP) and cyclic GMP (cGMP), contributing to smooth muscle relaxation. nih.govresearchgate.net The compound also appears to block L-type voltage-dependent Ca2+ channels. nih.govresearchgate.net

The vasorelaxant properties of harmaline are part of a broader profile of cardiovascular effects observed with harmala alkaloids. nih.gov For instance, the related alkaloid harman (B1672943) has been shown to produce transient hypotension in animal models. nih.gov The vasorelaxant effects of harmine and harmaline are attributed to their ability to stimulate NO release from endothelial cells and to inhibit contractions in vascular smooth muscle. nih.gov

Table 1: Mechanisms of Harmaline's Vasorelaxant Properties

| Mechanism | Effect | Supporting Evidence |

|---|---|---|

| Endothelium-Dependent Relaxation | Induces relaxation in a dose-dependent manner. | Effect reduced by endothelium removal, L-NAME, and indomethacin. nih.govresearchgate.net |

| Nitric Oxide (NO) Release | Increases NO release from endothelial cells. | Dependent on external Ca2+. nih.gov |

| Vascular Smooth Muscle Inhibition | Inhibits contractions induced by receptor-linked and voltage-dependent Ca2+ channels. | Direct action on smooth muscle. nih.gov |

| Alpha1-Adrenoceptor Antagonism | Acts as a non-competitive antagonist. | Shifts phenylephrine dose-response curves. nih.govresearchgate.net |

| Phosphodiesterase Inhibition | Increases intracellular cAMP and cGMP. | Contributes to smooth muscle relaxation. nih.govresearchgate.net |

| L-type Ca2+ Channel Blockade | Inhibits calcium influx. | Depresses relaxation evoked by harmaline. nih.govresearchgate.net |

Antihypoxic Activity

Harmaline has been investigated for its potential to protect against the detrimental effects of hypoxia, a condition of insufficient oxygen supply to the tissues. Research suggests that harmaline possesses neuroprotective properties that may be beneficial in hypoxic states. Preclinical studies have indicated that harmine, a closely related β-carboline alkaloid, can mitigate neurodegeneration induced by sodium nitrite, a chemical that can cause hypoxia. researchgate.net

The protective effects of harmala alkaloids in hypoxic models appear to be mediated through several pathways, including the inhibition of monoamine oxidase (MAO), which can reduce oxidative stress. researchgate.net In studies using animal models of hypoxia induced by sodium nitrite, harmine alkaloids have been shown to protect against DNA fragmentation in the frontotemporal cortex. researchgate.net This suggests a potential for these compounds to manage neurodegenerative disorders where hypoxia may play a role. researchgate.net The antihypoxic effect is thought to be linked to the antioxidant properties of these alkaloids. researchgate.net

Immunomodulatory Effects

Harmaline and its parent compound harmine have been shown to possess immunomodulatory properties, influencing the activity of the immune system. These effects are largely attributed to their anti-inflammatory actions. Research has demonstrated that harmine can inhibit the expression of inflammatory mediators that are induced by multiple Toll-like receptors (TLRs). nih.gov

Specifically, harmine has been found to decrease the lipopolysaccharide (LPS)-induced gene expression of several pro-inflammatory molecules, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govnih.gov This inhibition is achieved through the modulation of key signaling pathways involved in the inflammatory response, such as the nuclear factor-κB (NF-κB) pathway. nih.gov Harmine has been shown to inhibit the transactivity and nuclear translocation of NF-κB. nih.gov

Furthermore, harmine can modulate the activation of JNK and STAT1, which are also critical in inflammatory signaling. nih.gov In vivo studies have confirmed that harmine can inhibit the expression of iNOS and COX-2 during endotoxemia, providing evidence for its anti-inflammatory effects in a living organism. nih.gov These findings suggest that harmala alkaloids like harmaline may have therapeutic potential in conditions characterized by excessive inflammation. The immunomodulatory effects are considered one of the wide range of pharmacological activities of Peganum harmala. nih.gov

Table 2: Immunomodulatory Effects of Harmala Alkaloids

| Target | Effect of Harmine/Harmaline | Outcome |

|---|---|---|

| Toll-like Receptors (TLRs) | Inhibits expression of inflammatory mediators induced by multiple TLRs. nih.gov | Reduced inflammatory response. |

| Pro-inflammatory Molecules (iNOS, COX-2, IL-1β, IL-6, TNF-α) | Decreases gene expression. nih.govnih.gov | Anti-inflammatory effect. |

| NF-κB Signaling Pathway | Inhibits transactivity and nuclear translocation. nih.gov | Suppression of inflammatory gene expression. |

| JNK and STAT1 Signaling | Modulates activation. nih.gov | Contributes to anti-inflammatory activity. |

| Endotoxemia Model (in vivo) | Inhibits iNOS and COX-2 expression. nih.gov | Demonstrates in-vivo anti-inflammatory efficacy. |

Pharmacokinetics and Metabolism

Absorption and Bioavailability

Harmaline (B1672942) demonstrates notable differences in oral bioavailability when compared to its structural analog, harmine (B1663883). Studies in animal models have shown that harmaline possesses significantly higher oral bioavailability. nih.gov In rats, the absolute bioavailability (F-value) of harmaline was reported to be 63.22%, and in dogs, it was 24.99%. nih.gov This is in stark contrast to harmine, which exhibits much lower oral bioavailability in the same species. nih.gov

The absorption of harmaline appears to involve both passive and active transport mechanisms. Research suggests it is absorbed through transcellular passive diffusion. nih.gov Additionally, a pH- and Na+-dependent mechanism, potentially mediated by organic anion transporting polypeptides (OATPs) and organic cation transporters/novel organic cation transporters (OCTs/OCTNs), is thought to play a role in its absorption. nih.gov

Following oral administration in rats at a dose of 40.0 mg/kg, harmaline reached its maximum plasma concentration (Cmax) of 117.80 ± 59.01 ng/mL at a Tmax of 1.76 ± 1.11 hours. frontiersin.org In vitro studies using Caco-2 cell monolayers, a model for the human intestinal barrier, have confirmed that harmaline becomes bioaccessible and can be absorbed. nih.gov

Interactive Data Table: Pharmacokinetic Parameters of Harmaline in Rats (Note: This is a static representation of an interactive table. In a digital format, you could filter and sort this data.)

| Parameter | Value (mean ± SD) | Unit | Route | Dose (mg/kg) |

|---|---|---|---|---|

| Cmax | 117.80 ± 59.01 | ng/mL | Oral | 40.0 |

| Tmax | 1.76 ± 1.11 | h | Oral | 40.0 |

| T1/2e | 5.13 ± 1.52 | h | Oral | 40.0 |

Distribution to Organs (e.g., Brain)

Once absorbed, harmaline is rapidly distributed throughout the body. nih.gov Animal studies indicate that following intravenous injection in rats, the compound is distributed within seconds. researchgate.net

Harmaline can cross the blood-brain barrier, a critical characteristic for its central nervous system effects. wikipedia.orgresearchgate.net However, its uptake into the brain has been observed to be slower than that of harmine. researchgate.net Tissue distribution studies in rats have identified the highest concentrations of harmaline in the kidneys. researchgate.net

Metabolic Pathways (e.g., O-demethylation)

Harmaline undergoes extensive metabolism through several key pathways. The primary and most studied metabolic route is 7-O-demethylation, which converts harmaline into its active metabolite, harmalol (B191368). nih.govresearchgate.net

In vivo studies in rats have identified a broader range of metabolic transformations. Five principal metabolic pathways have been proposed:

Oxidative dehydrogenation: A notable pathway where harmaline is converted to harmine. nih.gov

7-O-demethylation: The primary pathway leading to the formation of harmalol. nih.gov

Hydroxylation: The addition of a hydroxyl group to the molecule. nih.gov

O-glucuronide conjugation: A phase II reaction where glucuronic acid is attached, increasing water solubility for excretion. nih.gov

O-sulphate conjugation: Another phase II reaction involving the addition of a sulfate (B86663) group. nih.gov

In vitro experiments using human liver microsomes (HLMs) have identified three distinct metabolites of harmaline. nih.gov These studies also suggest that harmaline is metabolically more stable than harmine. frontiersin.org

Involvement of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP1A2)

The biotransformation of harmaline is heavily dependent on the cytochrome P450 (CYP) enzyme system. Research has pinpointed specific enzymes responsible for its metabolism.

CYP2D6 is the principal enzyme involved in the O-demethylation of harmaline to harmalol. nih.govnih.gov The significant role of this polymorphic enzyme means that individual genetic variations can lead to considerable differences in how harmaline is metabolized. nih.govnih.gov Harmaline acts as both a substrate and a competitive inhibitor of CYP2D6. nih.gov

CYP1A2 is another key enzyme that contributes to harmaline's O-demethylation. nih.govresearchgate.net Along with CYP2D6, CYP1A1 has also been identified as an isozyme involved in this metabolic process. researchgate.net

The inhibition of these major CYP enzymes by harmaline suggests a potential for drug-drug interactions, where harmaline could alter the pharmacokinetics of other drugs metabolized by the same enzymes. nih.gov

Interactive Data Table: CYP Enzymes Involved in Harmaline Metabolism (Note: This is a static representation of an interactive table. In a digital format, you could filter and sort this data.)

| Enzyme | Role | Metabolic Reaction | Reference |

|---|---|---|---|

| CYP2D6 | Primary | O-demethylation | nih.govresearchgate.netnih.gov |

| CYP1A2 | Secondary | O-demethylation | nih.govresearchgate.net |

Pharmacogenetics-Based Pharmacokinetic Modeling

The profound influence of CYP2D6 on harmaline metabolism has led to the development of pharmacogenetics-based pharmacokinetic (PK) models. nih.govnih.gov These models aim to predict how an individual's genetic makeup, specifically their CYP2D6 status, affects the pharmacokinetics of harmaline. nih.gov

These models incorporate parameters for the clearance of the drug by CYP2D6 (CLCYP2D6) and clearance by other mechanisms (CLother). nih.gov To validate these models, studies have utilized transgenic mouse models, comparing wild-type mice (who lack CYP2D6) with CYP2D6-humanized mice. nih.govnih.gov

The results clearly demonstrate that CYP2D6 status has a significant impact on harmaline's pharmacokinetic profile. nih.govnih.gov Wild-type mice exhibited higher and more prolonged exposure to harmaline compared to their humanized counterparts. nih.govnih.gov In vitro studies using human hepatocytes from extensive metabolizers (EM) and poor metabolizers (PM) of CYP2D6 further support these findings, showing that harmaline O-demethylase activity was approximately nine times higher in EM hepatocytes. nih.gov

These pharmacogenetics-based PK models have successfully described the observed differences in harmaline pharmacokinetics and can be valuable tools for understanding inter-individual variability. nih.gov It has been suggested that these models could be extended to define PK differences for other drugs that are metabolized by polymorphic enzymes. nih.govresearchgate.net

Toxicological Considerations and Safety Profiles

Acute and Chronic Toxicity Studies

Harmaline (B1672942), a β-carboline alkaloid, has been the subject of toxicological studies to determine its effects following acute and long-term exposure. Research indicates that the acute toxicity of harmala alkaloids is significant and dose-dependent. In mice, the median lethal dose (LD50) for harmine (B1663883), a closely related compound, was found to be 26.9 mg/kg, highlighting its potent in vivo toxicity. nih.gov Acute toxicity studies in rodents involving harmaline and other harmala alkaloids have demonstrated notable neurotoxic effects, including tremors, twitches, and jumping. researchgate.net

Subchronic toxicity has been evaluated through studies such as a 28-day oral administration of total alkaloid extracts from the seeds of Peganum harmala in rats. researchgate.net In this study, rats receiving 15 and 45 mg/kg/day of the extract showed no significant toxic effects. researchgate.net However, at a higher dose of 150 mg/kg/day, reversible tremors were observed. researchgate.net Pharmacokinetic data from this research indicated that harmaline and its related alkaloid harmine are absorbed rapidly, metabolized to harmalol (B191368) and harmol (B1672944), and distributed widely throughout various organs without significant accumulation. researchgate.net Another study noted that renal toxicity was observed in rats fed harman (B1672943) at dietary levels of 1000 ppm (approximately 50 mg/kg bw/day), but not at 500 ppm. researchgate.net

| Toxicity Study Summary | |

| Study Type | Key Findings |

| Acute Toxicity (Mice) | The median lethal dose (LD50) for the related alkaloid harmine is 26.9 mg/kg. nih.gov |

| Acute Toxicity (Rodents) | Remarkable neurotoxicities including tremble, twitch, and jumping were observed. researchgate.net |

| Subchronic Toxicity (Rats, 28-day) | No significant toxic effects at 15 and 45 mg/kg/day of P. harmala extract. Reversible tremor at 150 mg/kg/day. researchgate.net |

Neurotoxicity and Associated Symptoms (e.g., Convulsions, Tremor, Ataxia)